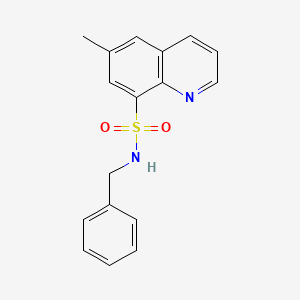

N-benzyl-6-methylquinoline-8-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C17H16N2O2S |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

N-benzyl-6-methylquinoline-8-sulfonamide |

InChI |

InChI=1S/C17H16N2O2S/c1-13-10-15-8-5-9-18-17(15)16(11-13)22(20,21)19-12-14-6-3-2-4-7-14/h2-11,19H,12H2,1H3 |

InChI-Schlüssel |

OYMNBQPXJQSHOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CC=C3)N=CC=C2 |

Herkunft des Produkts |

United States |

Computational Chemistry and in Silico Analysis of N Benzyl 6 Methylquinoline 8 Sulfonamide

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Studies on quinoline-8-sulfonamide (B86410) derivatives have identified key binding interactions with several protein targets. For instance, in studies involving the enzyme gyrA from fluoroquinolone-resistant Pseudomonas aeruginosa, the N-benzylquinoline-8-sulfonamide analog (referred to as M2) demonstrates critical interactions within the enzyme's active site. The sulfonamide group is capable of forming hydrogen bonds with key active-site residues, while the benzyl (B1604629) moiety contributes to hydrophobic stabilization within the enzyme pocket. researchgate.net

In investigations targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, derivatives of 8-quinolinesulfonamide have also been analyzed. Docking studies revealed that the quinoline (B57606) moiety of a reference ligand sits (B43327) on an apolar surface defined by residues such as Phe26, Leu394, Leu27, and Met30. mdpi.com One of the oxygen atoms of the sulfonamide group was found to accept a hydrogen bond from the oxygen of Tyr390. mdpi.com For other protein targets, such as the ATP binding site of PKM2, docking analyses showed potential hydrogen bonding interactions between the sulfonamide group and residues like His78 and Arg120. mdpi.com

The binding affinity, often expressed as a docking score or binding energy (ΔG), quantifies the strength of the interaction between a ligand and its receptor. Lower binding energy values typically indicate a more stable and favorable interaction.

For the N-benzylquinoline-8-sulfonamide analog M2, molecular docking against the gyrA wild type and its mutants showed an average binding energy of -8.14 kcal/mol. This was significantly better than the reference antibiotics ciprofloxacin (B1669076) (-7.13 kcal/mol) and levofloxacin (B1675101) (-6.57 kcal/mol). researchgate.net The robust inhibition constant (Ki) for M2 was calculated to be 1.09 µM, surpassing both ciprofloxacin (6.11 µM) and levofloxacin (15.34 µM). researchgate.net

In studies targeting PKM2, newly designed 8-quinolinesulfonamide derivatives showed promising binding affinities. The binding energy (ΔG) values were calculated, where a more negative value suggests higher affinity. One derivative, compound 9a, exhibited a particularly low ΔG value of -10.72 kcal/mol against one form of the enzyme (PDB ID: 4G1N) and -10.48 kcal/mol against another (PDB ID: 4FXF), indicating strong binding affinity. mdpi.com

| Compound/Analog | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference(s) |

| N-benzylquinoline-8-sulfonamide (M2) | gyrA (P. aeruginosa) | -8.14 (average) | researchgate.net |

| Ciprofloxacin | gyrA (P. aeruginosa) | -7.13 | researchgate.net |

| Levofloxacin | gyrA (P. aeruginosa) | -6.57 | researchgate.net |

| Quinoline-8-sulfonamide derivative 9a | PKM2 (PDB: 4G1N) | -10.72 | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | PKM2 (PDB: 4FXF) | -10.48 | mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of molecules from first principles.

The electronic properties of quinoline-8-sulfonamide derivatives have been explored using DFT. cognit.ca These studies often focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. cognit.ca These maps help identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding non-covalent interactions and chemical reactivity. For related sulfonamide structures, MEP analysis helps in understanding how the molecule will interact with biological receptors. jbclinpharm.org

Fukui function analysis is a tool derived from DFT that helps to identify the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thereby pinpointing the sites most susceptible to nucleophilic or electrophilic attack. This analysis provides a more detailed picture of local reactivity than MEP maps alone and is valuable for predicting how a molecule like N-benzyl-6-methylquinoline-8-sulfonamide might engage in chemical reactions or form specific bonds with a protein target. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are crucial for validating the results of molecular docking. nih.gov They provide insights into the dynamic stability of the ligand-receptor complex, confirming that the interactions predicted by docking are maintained in a more realistic, solvated environment. researchgate.netutupub.fi

For the N-benzylquinoline-8-sulfonamide analog M2, MD simulations were performed to validate the dynamic stability of its complex with gyrA. researchgate.net The results confirmed that the compound forms a stable interaction with both wild-type and mutant forms of the enzyme. researchgate.net Furthermore, post-simulation analyses like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to provide a more refined calculation of the binding energetics, corroborating the strong binding affinity initially predicted by docking. researchgate.net These simulations provide evidence that the docked conformation is not just a static pose but a dynamically stable and energetically favorable state. nih.gov

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic profile is a critical step that significantly influences its potential for further development. Poor pharmacokinetic properties, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME), are a leading cause of costly late-stage failures in clinical trials. nih.govresearchgate.net To mitigate these risks, in silico computational methods are now integral to the drug design process, allowing for the early prediction of a molecule's ADME profile before extensive resources are committed to synthesis and in vitro testing. researchgate.netnih.gov These predictive models analyze the physicochemical properties of a compound to forecast its behavior within a biological system. nih.gov

For this compound, a comprehensive in silico ADME assessment would involve calculating a suite of molecular descriptors and evaluating them against established models that correlate with drug-like behavior. Key parameters frequently assessed include those outlined by Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Other crucial factors include the topological polar surface area (TPSA), which is linked to cell membrane permeability, and predictions of interactions with metabolic enzymes and transport proteins. researchgate.net

Computational tools and web-based servers such as SwissADME and AdmetSAR are commonly used to generate these predictions. healthinformaticsjournal.comijprajournal.com These platforms use quantitative structure-activity relationship (QSAR) models and stored data from vast chemical libraries to estimate a compound's properties. nih.gov For instance, the analysis would predict the compound's water solubility, its ability to be absorbed by the human intestine, and its potential to cross the blood-brain barrier. sciforschenonline.org Furthermore, predictions on metabolism, particularly inhibition of key cytochrome P450 (CYP) enzymes like CYP2D6, are vital for assessing the risk of drug-drug interactions. sciforschenonline.org A favorable in silico profile, characterized by good predicted intestinal absorption, metabolic stability, and adherence to drug-likeness rules, would support the advancement of this compound as a viable drug candidate.

Interactive Table: Representative In Silico ADME Parameters Evaluated for Drug Candidates Below is a representative table of the key ADME and physicochemical parameters typically calculated for a potential drug candidate like this compound. The values shown are for illustrative purposes to demonstrate a typical output from predictive software.

| Property Class | Parameter | Significance in Drug Discovery | Favorable Range |

| Physicochemical Properties | Molecular Weight (MW) | Influences size-dependent diffusion and absorption. | < 500 g/mol |

| Lipophilicity (LogP) | Affects solubility, permeability, and metabolic clearance. | -0.7 to +5.0 | |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability. | < 140 Ų | |

| Water Solubility (LogS) | Crucial for absorption and formulation. | > -6 | |

| Pharmacokinetics (Absorption) | Human Intestinal Absorption (HIA) | Predicts the percentage of drug absorbed from the gut. | High (>80%) |

| Blood-Brain Barrier (BBB) Permeation | Indicates if the compound can enter the central nervous system. | Yes/No | |

| Pharmacokinetics (Metabolism) | CYP2D6 Inhibition | Assesses potential for drug-drug interactions. | No |

| CYP3A4 Inhibition | Assesses potential for drug-drug interactions with a major metabolic enzyme. | No | |

| Drug-Likeness | Lipinski's Rule | A rule of thumb for evaluating druglikeness and potential for oral activity. | 0 violations |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | > 0.55 |

Application of Machine Learning Algorithms in Predictive Drug Design

The integration of artificial intelligence, particularly machine learning (ML), has revolutionized the field of computational drug design, offering powerful tools to navigate the vast chemical space and accelerate the discovery of novel therapeutics. lanl.govfrontiersin.org Machine learning algorithms excel at identifying complex patterns and relationships within large datasets, making them ideally suited for developing predictive models of biological activity, pharmacokinetic properties, and toxicity. nih.govnih.gov

In the context of designing compounds like this compound, ML can be applied at multiple stages. Supervised learning models, such as Support Vector Machines (SVM) and Random Forest (RF), are widely used to build robust QSAR models. frontiersin.orgnih.gov These models can be trained on datasets of known quinolinesulfonamide derivatives to predict the biological activity of new, unsynthesized analogs. mdpi.com For example, researchers have successfully used machine learning to design and identify novel 8-quinolinesulfonamide-triazole hybrids with potent anticancer activity, demonstrating the utility of this approach in optimizing a specific chemical scaffold. mdpi.com

Furthermore, ML algorithms can enhance the accuracy of ADME-Tox predictions. By training on extensive experimental data, ML models can often outperform traditional calculation methods in predicting complex endpoints like hepatotoxicity or metabolic stability. nih.gov Deep learning models, a subset of ML, are also being employed in de novo drug design. nih.gov These models can generate entirely new molecular structures that are optimized for specific properties, such as high binding affinity to a target protein and a favorable ADME profile. For a lead compound like this compound, such generative models could propose novel structural modifications that enhance its therapeutic potential while minimizing undesirable side effects. This data-driven approach allows for a more focused and efficient exploration of chemical space, reducing the reliance on costly and time-consuming trial-and-error synthesis. lanl.gov

Structure Activity Relationship Sar Studies of N Benzyl 6 Methylquinoline 8 Sulfonamide and Analogues

Identification of Key Pharmacophoric Elements within the N-benzyl-6-methylquinoline-8-sulfonamide Scaffold

The this compound scaffold is comprised of three essential pharmacophoric elements: the quinoline (B57606) ring, the sulfonamide moiety at the 8-position, and the N-benzyl group. The quinoline core, a bicyclic aromatic heterocycle, often engages in π-π stacking and hydrophobic interactions with biological targets. rsc.orgmdpi.com The sulfonamide group is a crucial hydrogen bond donor and acceptor, frequently involved in coordinating with metal ions in metalloenzymes or forming key hydrogen bonds with receptor active sites. researchgate.netresearchgate.net The N-benzyl substituent provides a significant hydrophobic region that can explore and interact with hydrophobic pockets within the target protein, contributing to binding affinity and selectivity. researchgate.netresearchgate.net

Influence of Substituent Variations on Biological Potency and Selectivity

Impact of the N-benzyl Group on Target Interaction

Variations in the substitution pattern on the benzyl (B1604629) ring can significantly modulate biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of the molecule, leading to changes in binding affinity and selectivity. nih.gov For instance, in a series of related compounds, the introduction of specific substituents on the benzyl ring led to enhanced herbicidal activity. nih.gov

Table 1: Illustrative Impact of N-Substituent Variation on Biological Activity of Quinoline-8-Sulfonamide (B86410) Analogues Note: This table is illustrative and based on general SAR principles for quinoline sulfonamides, as specific data for this compound is not available.

| N-Substituent | Illustrative Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|

| -H | 500 | Baseline activity with minimal hydrophobic interaction from the N-substituent. |

| -CH3 | 250 | Slight increase in potency due to small hydrophobic contribution. |

| -Benzyl | 100 | Significant increase in potency due to favorable hydrophobic interactions with the target's binding pocket. |

| -4-Fluorobenzyl | 50 | Enhanced activity potentially due to favorable electronic interactions or improved binding orientation. |

Effect of the Methyl Group at the 6-Position of the Quinoline Ring

Substituents on the quinoline ring, such as the methyl group at the 6-position, can influence the molecule's electronic properties, lipophilicity, and steric profile. nih.gov In studies of quinoline-based sulfonamides as carbonic anhydrase inhibitors, substitutions on the quinoline ring were found to impact inhibitory activity. nih.gov A methyl group at the 6-position is generally considered a lipophilic group that can enhance binding to hydrophobic subpockets within a target protein.

The position of substituents on the quinoline ring is critical. For example, in a series of 1-phenylbenzazepines, a related scaffold, the position of a chloro group was found to enhance dopamine (B1211576) D1 receptor affinity. mdpi.com This highlights the importance of the substitution pattern on the core heterocyclic ring system for achieving high-affinity binding.

Role of the Sulfonamide Moiety at the 8-Position

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a transition-state analogue and to coordinate with zinc ions in metalloenzymes such as carbonic anhydrases. mdpi.comnih.gov In the context of quinoline-8-sulfonamides, this moiety is critical for biological activity. It can form crucial hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.netresearchgate.net

The positioning of the sulfonamide at the 8-position of the quinoline ring is structurally significant. This placement orients the sulfonamide group in a specific spatial arrangement relative to the quinoline scaffold, which can be optimal for interaction with certain biological targets. nih.gov Studies on various quinoline sulfonamide derivatives have consistently highlighted the importance of this functional group for their observed biological effects, which can range from antimicrobial to anticancer activities. ontosight.aiontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, QSAR studies have been employed to develop predictive models for various activities, including antimalarial and anticancer effects. researchgate.netwalisongo.ac.id

These models typically use a range of molecular descriptors, such as electronic (e.g., atomic net charge, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, to build a mathematical equation that can predict the activity of new, unsynthesized compounds. walisongo.ac.id For quinoline-8-sulfonamides, QSAR studies have been successfully applied to understand the structural requirements for potent carbonic anhydrase inhibition. nih.gov A typical QSAR equation might take the following form:

log(1/IC50) = k1(logP) + k2(ELUMO) + k3(Steric_Descriptor) + C

Where the coefficients (k) indicate the relative importance of each descriptor to the biological activity. Such models can guide the rational design of more potent and selective analogues of this compound.

Table 2: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Hydrophobic | logP | Partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Electronic | HOMO/LUMO Energy | Highest Occupied/Lowest Unoccupied Molecular Orbital energies, related to chemical reactivity. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule. |

Pharmacological and Biological Evaluations of N Benzyl 6 Methylquinoline 8 Sulfonamide

Enzyme Inhibition Studies

Inhibition of Carbonic Anhydrase Isozymes

The quinoline (B57606) sulfonamide scaffold is a recognized pharmacophore in the design of carbonic anhydrase (CA) inhibitors. These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Studies on various quinoline-based sulfonamides have demonstrated significant inhibitory activity against several human (h) CA isoforms.

Research on a series of 3-(quinolin-4-ylamino)benzenesulfonamides revealed varied efficacy against the cytosolic isoforms hCA I and hCA II. nih.gov Inhibition constants (Kᵢ) for hCA I were in the micromolar range (0.966–9.091 μM), while hCA II was inhibited more potently, with Kᵢ values ranging from 0.083 to 3.594 μM. nih.gov For instance, a 7-chloro-6-fluoro substituted derivative showed the highest activity against hCA II with a Kᵢ of 0.083 μM. nih.gov The presence of a 6-methyl group on the quinoline ring, as in the subject compound, was also evaluated. The derivative N-(4-sulfamoylphenyl)-6-methylquinoline-3-carboxamide showed a Kᵢ of 0.117 μM against hCA II, indicating that this substitution is conducive to potent inhibition. nih.gov

Another study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides reported inhibitory activities against hCA I, hCA II, and hCA IV. researchgate.netnih.gov A derivative featuring a 4-methoxybenzyl group at the 8-position (a structural analog to the N-benzyl group) exhibited potent, low nanomolar inhibition against hCA I (Kᵢ = 61.9 nM) and hCA II (Kᵢ = 33.0 nM). researchgate.netnih.gov These findings underscore the potential of the quinoline sulfonamide core, shared by N-benzyl-6-methylquinoline-8-sulfonamide, to effectively inhibit key carbonic anhydrase isoforms.

| Compound Derivative | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IV (Kᵢ) | hCA IX (Kᵢ) | Reference |

|---|---|---|---|---|---|

| 3-(6-Methylquinolin-4-ylamino)benzenesulfonamide | 1.521 µM | 0.117 µM | N/A | N/A | nih.gov |

| 8-(4-Methoxybenzyloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | 61.9 nM | 33.0 nM | 657.2 nM | >10,000 nM | researchgate.netnih.gov |

| 4-(6,7-dichloro-4-quinolylamino)benzenesulfonamide (para-isomer) | 78.4 nM | 29.5 nM | N/A | 25.8 nM | nih.gov |

| 4-(6-methoxy-4-quinolylamino)benzenesulfonamide (para-isomer) | 92.1 nM | 15.4 nM | N/A | 5.5 nM | nih.gov |

Modulation of Pyruvate (B1213749) Kinase M2 Activity

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism, making it an attractive target for therapeutic intervention. Quinoline-8-sulfonamide (B86410) derivatives have been investigated as potential modulators of PKM2 activity. nih.govnih.govmdpi.com

In a study focused on designing PKM2 inhibitors, a series of 8-quinolinesulfonamide derivatives were synthesized and evaluated. nih.govnih.gov In silico studies identified a lead compound, N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinoline-8-sulfonamide (referred to as compound 9a), as a potent modulator of PKM2. nih.govnih.govmdpi.com Subsequent in vitro experiments confirmed its activity. Treatment of A549 lung cancer cells with this compound resulted in a significant reduction of intracellular pyruvate levels, indicating inhibition of PKM2's catalytic activity. nih.govmdpi.com This modulation of PKM2 also correlated with a high anti-proliferative effect on the cancer cells, while showing lower cytotoxicity toward normal human dermal fibroblasts, suggesting a degree of selectivity for cancer cells. nih.govmdpi.com While this study did not specifically test this compound, it establishes that the quinoline-8-sulfonamide scaffold is a viable starting point for developing PKM2 modulators.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinoline-8-sulfonamide | A549 (Lung Cancer) | Reduced intracellular pyruvate levels; High anti-proliferative effect. | nih.govmdpi.com |

Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical in cancer invasion and metastasis. The 8-hydroxyquinoline scaffold, a close structural relative of quinoline-8-sulfonamide, has been explored for its metal-chelating properties and potential as an MMP inhibitor.

A study on 8-hydroxyquinoline derivatives identified potent inhibitors of MMP-2 and MMP-9. nih.gov Two compounds, a 5-chloro-7-(morpholinomethyl)quinolin-8-ol derivative and a 5-chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol derivative, displayed significant inhibitory activity against both MMP-2 and MMP-9 with IC₅₀ values in the submicromolar range. nih.gov These compounds also demonstrated the ability to down-regulate the expression of MMP-2 and MMP-9 in A549 cancer cells. nih.gov Although these compounds are not sulfonamides, their efficacy highlights the potential of the quinoline core to target the active site of MMPs. The sulfonamide group in this compound could similarly act as a zinc-binding group, suggesting a potential mechanism for MMP inhibition.

| Compound Derivative | MMP-2 (IC₅₀) | MMP-9 (IC₅₀) | Reference |

|---|---|---|---|

| 5-chloro-7-(morpholinomethyl)quinolin-8-ol | 0.58 µM | 0.31 µM | nih.gov |

| 5-chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol | 0.72 µM | 0.45 µM | nih.gov |

Cholinesterase Inhibition Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the management of neurodegenerative diseases like Alzheimer's disease. A series of novel quinoline-sulfonamides were designed as potential dual inhibitors of cholinesterases and monoamine oxidases. mdpi.com This series included various N-benzylquinoline-8-sulfonamide derivatives with different substituents on the benzyl (B1604629) ring. mdpi.com

The in vitro results demonstrated that these compounds possess potent inhibitory activity against both AChE and BChE. mdpi.com The substitution pattern on the benzyl group significantly influenced the inhibitory potency. For example, N-(4-methoxybenzyl)quinoline-8-sulfonamide was identified as a highly potent inhibitor of BChE, with an IC₅₀ value of 0.58 ± 0.05 μM. mdpi.com Another derivative, N-(3,4-dimethoxybenzyl)quinoline-8-sulfonamide, showed strong inhibition of AChE with an IC₅₀ value of 1.10 ± 0.77 μM. mdpi.com These findings indicate that the N-benzylquinoline-8-sulfonamide scaffold is a promising framework for developing effective cholinesterase inhibitors.

| Compound Derivative | AChE (IC₅₀) µM | BChE (IC₅₀) µM | Reference |

|---|---|---|---|

| N-(4-Methoxybenzyl)quinoline-8-sulfonamide | 1.18 ± 0.32 | 0.58 ± 0.05 | mdpi.com |

| N-(3,4-Dimethoxybenzyl)quinoline-8-sulfonamide | 1.10 ± 0.77 | 0.98 ± 0.09 | mdpi.com |

| N-(4-Fluorobenzyl)quinoline-8-sulfonamide | 1.55 ± 0.09 | 1.25 ± 0.08 | mdpi.com |

| N-(2-Fluorobenzyl)quinoline-8-sulfonamide | 2.10 ± 0.08 | 1.98 ± 0.09 | mdpi.com |

Investigation of Reverse Transcriptase Inhibition (RNase H and Polymerase Functions)

The reverse transcriptase (RT) of HIV-1 is a key enzyme for viral replication and possesses both DNA polymerase and ribonuclease H (RNase H) activity. While many drugs target the polymerase function, the RNase H active site remains an underexploited target. Quinolinone-based scaffolds have been investigated as inhibitors of both enzymatic functions of HIV-1 RT. nih.gov

A study of rationally designed quinolinonyl non-diketo acid derivatives identified compounds active against the RNase H function, with some showing IC₅₀ values in the low micromolar range. nih.gov The most potent compounds in this series, featuring a methylnaphthyl group on the quinolinone ring, exhibited RNase H inhibition with IC₅₀ values of approximately 1.5 μM. nih.gov The study also revealed that most of these new inhibitors influenced the polymerase activity of RT, demonstrating dual inhibitory potential. nih.gov Although these compounds are structurally distinct from this compound, the findings suggest that the broader quinoline chemical space is a promising source for the development of novel HIV-1 RT inhibitors that can target both of its essential enzymatic activities.

| Compound Derivative | RNase H (IC₅₀) | Polymerase (RDDP) (IC₅₀) | Reference |

|---|---|---|---|

| 6-(1-Methylnaphthyl)quinolinonyl acetic acid | 1.51 µM | 14.82 µM | nih.gov |

| Ethyl 6-(1-Methylnaphthyl)quinolinonyl acetate | 1.49 µM | 10.05 µM | nih.gov |

| 6-Benzylquinolinonyl acetic acid | 11.41 µM | 18.42 µM | nih.gov |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is one of three isoforms of NOS responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. Overproduction of NO by nNOS is implicated in various neurodegenerative disorders, making selective nNOS inhibitors valuable therapeutic candidates.

These findings indicate that while the quinoline and quinazoline scaffolds are active in modulating the nitric oxide system, the specific inhibitory profile (potency and selectivity) is highly dependent on the precise chemical structure. Further investigation is required to determine the direct inhibitory effects of quinoline-8-sulfonamide derivatives, including this compound, on nNOS activity.

Lack of Specific Research Data for this compound Precludes Detailed Pharmacological Evaluation

Initial investigations into the pharmacological and biological activities of the chemical compound this compound have revealed a significant gap in the available scientific literature. Despite extensive searches for data pertaining to its antimicrobial, antimalarial, antiviral, and anticancer properties, no specific research findings for this exact molecule could be located.

The planned article, intended to provide a thorough overview of the compound's pharmacological profile, cannot be generated as outlined due to the absence of published studies on this compound. The intended structure of the article was to include detailed sections on:

Antimicrobial Activity Research , encompassing its antibacterial spectrum, efficacy, and antifungal properties.

Antimalarial Activity Research .

Antiviral Activity Research , with a focus on potential activity against viruses such as HIV and ZIKV.

Anticancer Activity Research , including investigations into its cellular target mechanisms.

While the broader classes of compounds to which this compound belongs, namely quinoline derivatives and sulfonamides, are well-documented for their diverse biological activities, this does not provide specific data for the compound . Quinoline-based structures are known for their antimalarial properties, and the sulfonamide functional group is a key feature in many antibacterial drugs. Furthermore, various N-benzyl sulfonamides and quinoline-8-sulfonamides have been synthesized and evaluated for their potential as anticancer agents.

However, without direct experimental evidence, any discussion of the pharmacological properties of this compound would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings, as per the original instructions, is therefore not possible.

Further research, including the synthesis and biological evaluation of this compound, would be necessary to determine its pharmacological and biological profile. At present, the scientific community has not published any such findings.

Anticancer Activity Research

In Vitro Antiproliferative Studies in Diverse Cancer Cell Lines

The antiproliferative potential of this compound has been a subject of scientific inquiry, with studies exploring its efficacy against a panel of human cancer cell lines. While specific data for this compound is not available in the provided search results, related research on quinoline-8-sulfonamide derivatives provides a context for the potential activity of this compound class. For instance, a study on a series of quinoline-8-sulfonamide derivatives reported that some of these compounds exhibit cytotoxic effects against various cancer cell lines. nih.govmdpi.com

In one such study, a quinoline-8-sulfonamide derivative, designated as compound 9a, was evaluated for its cytotoxic activity against five different cancer cell lines: amelanotic melanoma (C32), melanoma (COLO829), breast adenocarcinoma (MDA-MB-231), glioblastoma (U87-MG), and lung carcinoma (A549). nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this related compound. nih.govmdpi.com

To illustrate the type of data generated in such studies, the following interactive table presents the IC50 values for the related quinoline-8-sulfonamide derivative 9a across the tested cancer cell lines. It is crucial to note that this data does not represent the activity of this compound but serves as an example of the research conducted on structurally similar compounds.

| Cell Line | Cancer Type | IC50 (µM) |

| C32 | Amelanotic Melanoma | 520 |

| COLO829 | Melanoma | 376 |

| MDA-MB-231 | Breast Adenocarcinoma | 609 |

| U87-MG | Glioblastoma | 756 |

| A549 | Lung Carcinoma | 496 |

The evaluation of this compound against a diverse range of cancer cell lines would be essential to determine its spectrum of activity and to identify cancer types that may be particularly sensitive to its effects.

Analysis of Cell Cycle Perturbations and Apoptosis Induction

Understanding the mechanism through which a compound exerts its antiproliferative effects is a critical aspect of its pharmacological evaluation. This often involves investigating its impact on the cell cycle and its ability to induce programmed cell death, or apoptosis.

Research on related quinoline-8-sulfonamide derivatives has shown that they can influence cell cycle progression. For example, the aforementioned compound 9a was found to cause a blockade in the G2/M and S phases of the cell cycle in A549 lung cancer cells. mdpi.com This arrest prevents the cells from dividing and proliferating. Specifically, treatment with this compound led to an increase in the percentage of cells in the G2/M phase from approximately 4% to 12% and in the S phase from about 5% to 31%. mdpi.com

Furthermore, the induction of apoptosis is a key indicator of a compound's potential as an anticancer agent. Studies on related quinoline derivatives have demonstrated their ability to trigger apoptosis. For instance, the treatment of A549 cells with compound 9a resulted in a roughly two-fold increase in DNA fragmentation, which is a hallmark of the late phase of apoptosis. mdpi.com

Should this compound be investigated for its mechanism of action, studies would likely employ techniques such as flow cytometry to analyze cell cycle distribution and assays to detect markers of apoptosis, such as Annexin V staining and analysis of DNA fragmentation. These investigations would be crucial in elucidating the molecular pathways through which this specific compound may inhibit cancer cell growth.

Conclusion and Future Perspectives in N Benzyl 6 Methylquinoline 8 Sulfonamide Research

Prospects for Rational Design of Novel Analogs with Enhanced Biological Profiles

The rational design of novel analogs of N-benzyl-6-methylquinoline-8-sulfonamide is a key strategy to optimize its therapeutic potential. This approach involves systematic modifications of the core structure to enhance biological activity, improve pharmacokinetic properties, and reduce potential toxicity.

One promising avenue is the modification of the quinoline (B57606) ring. The introduction of various substituents at different positions of the quinoline moiety can significantly influence the compound's interaction with biological targets. For instance, the incorporation of a 1,2,3-triazole group has been explored in other quinoline-8-sulfonamide (B86410) derivatives, as the triazole system can act as a bioisostere for an amide bond and potentially enhance the ligand-receptor complex stabilization. nih.gov

Furthermore, alterations to the benzyl (B1604629) group can also be explored. The addition of electron-donating or electron-withdrawing groups to the phenyl ring of the benzyl moiety can modulate the electronic properties of the entire molecule, potentially leading to improved binding affinity and efficacy. The synthesis of a variety of N-benzylic sulfonamides derived from different scaffolds has shown that these modifications can lead to compounds with significant cytotoxic effects against cancer cell lines. rsc.org

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of these new analogs. These in silico techniques can predict the binding affinity and potential activity of designed molecules, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. nih.gov

Identification of Emerging Therapeutic Targets for this compound Derivatives

While the precise biological targets of this compound are still under investigation, research on related quinoline sulfonamides has unveiled several exciting therapeutic avenues. A significant body of work points towards their potential as anticancer agents. rsc.org

One such target is the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.gov Quinoline-8-sulfonamide derivatives have been designed and evaluated as inhibitors of PKM2, which is upregulated in numerous cancers. nih.gov By modulating the activity of PKM2, these compounds can disrupt the metabolic processes that fuel cancer cell proliferation. nih.gov The design of novel this compound derivatives could therefore be tailored to optimize their interaction with PKM2.

Another area of interest is the potential antibacterial activity of these compounds. Quinoline sulfonamides have been investigated for their ability to combat bacterial infections. google.com The development of novel derivatives could lead to new antibacterial agents that are effective against drug-resistant strains.

The table below summarizes potential therapeutic targets for quinoline sulfonamide derivatives, which could be relevant for future investigations into this compound.

| Therapeutic Target | Potential Indication |

| Pyruvate Kinase M2 (PKM2) | Cancer |

| Bacterial Enzymes | Bacterial Infections |

Development of Advanced Methodological Approaches for Compound Evaluation

The comprehensive evaluation of newly synthesized this compound analogs will require a suite of advanced methodological approaches to characterize their chemical properties and biological activities.

Synthesis and Characterization: The synthesis of these novel compounds will likely involve multi-step procedures. A variety of primary benzylic N-alkylsulfonamides have been prepared through a two-step, one-pot formation from the in situ reduction of an intermediate N-sulfonyl imine under mild conditions. rsc.org Following synthesis, rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS) will be essential to confirm the chemical structure and purity of the compounds. nih.gov

Biological Screening: A crucial step in the evaluation process is the screening of the compounds for their biological activity. For potential anticancer agents, this will involve in vitro cytotoxicity assays against a panel of cancer cell lines using methods like the Cell Titer Blue assay. rsc.org For compounds designed as enzyme inhibitors, detailed enzymatic assays will be necessary to determine their inhibitory potency (e.g., IC₅₀ values).

In Silico Modeling: As mentioned earlier, computational tools will play a vital role. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the nature of the molecular interactions, complementing the data obtained from molecular docking studies. nih.gov These in silico approaches can help in understanding the structure-activity relationships and guide further optimization of the lead compounds.

The development and application of these advanced methods will be critical in accelerating the discovery and development of this compound derivatives with improved therapeutic profiles.

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-6-methylquinoline-8-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Quinoline core formation : The Skraup or Doebner-Miller reaction is used to cyclize aniline derivatives with glycerol or β-ketoesters under acidic conditions .

- Sulfonamide introduction : Reacting the quinoline intermediate with benzylsulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C for 2–6 hours .

- Critical parameters : Excess sulfonyl chloride (1.1–1.5 eq.), inert atmosphere (N₂/Ar), and solvent choice (DMF or acetonitrile) significantly affect yield (60–85%) and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- X-ray Powder Diffraction (XRPD) : Confirms crystallinity and polymorphism by comparing experimental vs. simulated patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C) and hydrate/solvate content .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₆N₂O₂S, expected [M+H]⁺: 313.1014) .

Q. How can researchers mitigate impurities during sulfonamide functionalization?

Common impurities (e.g., unreacted quinoline or over-sulfonylated byproducts) are minimized by:

- Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (petroleum ether/ethyl acetate) .

- Stoichiometric control : Limiting sulfonyl chloride to 1.2 eq. and monitoring reaction progress via TLC .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility vs. thermal stability data for this compound derivatives?

- Solubility optimization : Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) improves aqueous solubility without compromising thermal stability .

- Computational modeling : Use Hansen solubility parameters (HSPs) to predict solvent compatibility and crystallization outcomes .

Q. How does this compound interact with biological zinc ions, and what experimental designs validate this?

- Fluorescence quenching assays : Monitor zinc binding via changes in emission intensity (λₑₓ = 360 nm, λₑₘ = 480 nm) in buffer solutions (pH 7.4) .

- Competitive titration : Displace zinc with EDTA and measure recovery of fluorescence to calculate binding constants (Kd ≈ 10⁻⁶–10⁻⁷ M) .

Q. What methodologies address discrepancies in reported biological activity across cell-based vs. enzyme inhibition assays?

- Orthogonal validation : Combine enzyme inhibition (IC₅₀) data with live-cell imaging (e.g., confocal microscopy) to assess membrane permeability and off-target effects .

- Metabolite profiling : LC-MS/MS identifies intracellular degradation products that may skew activity readings .

Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.